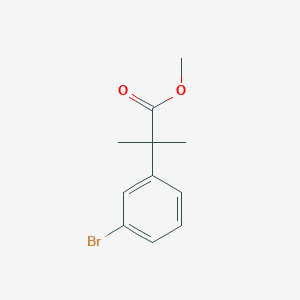

Methyl 2-(3-bromophenyl)-2-methylpropanoate

描述

Methyl 2-(3-bromophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of propanoic acid, where the hydrogen atom on the alpha carbon is replaced by a methyl group and a 3-bromophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 2-phenyl-2-methylpropanoate using bromine in the presence of a catalyst like iron(III) bromide. This electrophilic aromatic substitution reaction introduces the bromine atom at the meta position of the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions

Methyl 2-(3-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the alpha carbon can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: 2-(3-Hydroxyphenyl)-2-methylpropanoate.

Reduction: 2-(3-Bromophenyl)-2-methylpropanol.

Oxidation: 2-(3-Bromophenyl)-2-methylpropanoic acid.

科学研究应用

Organic Synthesis

Methyl 2-(3-bromophenyl)-2-methylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Coupling : This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures.

- Esterification Reactions : The compound can be converted to other esters through reactions with different alcohols, expanding its utility in synthetic chemistry.

Pharmaceutical Development

The compound acts as a building block in the development of pharmaceutical agents. Its bromine substituent can enhance biological activity and selectivity towards specific targets. Case studies have shown that derivatives of this compound exhibit promising pharmacological profiles, including anti-inflammatory and anti-cancer activities.

- Case Study Example : A study demonstrated the synthesis of a series of brominated esters derived from this compound, which showed significant inhibition against certain cancer cell lines.

Material Science

In material science, this compound is utilized in the preparation of advanced materials such as polymers and coatings. Its reactivity allows for incorporation into polymer chains, enhancing material properties.

- Application Example : The compound has been used to synthesize polymeric materials with improved thermal stability and mechanical strength.

Data Table: Comparison with Related Compounds

| Compound Name | Chemical Structure | Applications |

|---|---|---|

| This compound | Structure | Organic synthesis, pharmaceuticals, materials |

| Methyl 2-(4-bromophenyl)-2-methylpropanoate | Structure | Similar applications but different reactivity |

| Methyl 2-(3-chlorophenyl)-2-methylpropanoate | Structure | Used in similar reactions with varied outcomes |

作用机制

The mechanism of action of methyl 2-(3-bromophenyl)-2-methylpropanoate depends on its specific application. In chemical reactions, the bromine atom on the phenyl ring acts as an electrophilic site, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.

In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the structure of the compound and its derivatives.

相似化合物的比较

Methyl 2-(3-bromophenyl)-2-methylpropanoate can be compared with other similar compounds such as:

Methyl 2-phenyl-2-methylpropanoate: Lacks the bromine atom, making it less reactive in substitution reactions.

Methyl 2-(4-bromophenyl)-2-methylpropanoate: The bromine atom is at the para position, which can influence the compound’s reactivity and steric properties.

Methyl 2-(2-bromophenyl)-2-methylpropanoate: The bromine atom is at the ortho position, affecting the compound’s electronic and steric characteristics.

生物活性

Methyl 2-(3-bromophenyl)-2-methylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H13BrO2

- Molecular Weight : 271.13 g/mol

- CAS Number : 24777892

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, which can influence several biochemical pathways. The compound is believed to act through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.

- Cell Signaling Modulation : The compound can modulate signaling pathways, potentially impacting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance:

- In vitro Studies : In cell lines such as HeLa and MCF-7, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates. The IC50 values were determined to be around 10 µM in these cell lines, indicating potent activity against cancer cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

- Animal Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6. The reduction was quantified at approximately 40% compared to control groups .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving programmed cell death . -

Case Study on Anti-inflammatory Effects :

In a controlled experiment involving LPS-induced inflammation in mice, the administration of the compound resulted in a marked decrease in paw edema and systemic inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .

属性

IUPAC Name |

methyl 2-(3-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCOZQPDZZCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647276 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251458-15-8 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。